1,2-Diphenylpropane

Catalog No.
S566677
CAS No.
5814-85-7
M.F
C15H16
M. Wt
196.29 g/mol
Availability
Inquiry
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1,2-Diphenylpropane

CAS Number

5814-85-7

Product Name

1,2-Diphenylpropane

IUPAC Name

1-phenylpropan-2-ylbenzene

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C15H16/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

XLWCIHPMASUXPI-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound 1,2-Diphenylpropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Diphenylpropane is an organic compound with the molecular formula C15H16C_{15}H_{16}. It consists of a propane backbone with two phenyl groups attached to the first and second carbon atoms. This compound is a type of diphenylalkane and is structurally categorized as a symmetrical molecule due to the identical phenyl substituents. The compound has a melting point of approximately 20 °C and a boiling point around 260 °C, indicating its relatively stable nature at room temperature.

, primarily involving elimination and substitution mechanisms. One notable reaction is the E2 elimination reaction, where 1-bromo-1,2-diphenylpropane can yield either (Z)- or (E)-1,2-diphenyl-1-propene depending on the stereochemistry of the starting material and the conditions used. The elimination occurs from an anti-periplanar conformation, which is critical for the formation of the double bond in the product .

Additionally, under certain conditions, this compound can undergo oxidation reactions that can lead to various derivatives, including alcohols and ketones.

1,2-Diphenylpropane can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum chloride. This approach allows for the formation of diphenylpropane by controlling the reaction conditions to favor the desired product.
  • Reduction Reactions: Starting from ketones or aldehydes that contain phenyl groups, reduction processes using lithium aluminum hydride can yield 1,2-diphenylpropane.
  • Grignard Reactions: Another synthetic route involves using Grignard reagents derived from phenyl bromide and propylene oxide, leading to the desired diphenylalkane structure.

1,2-Diphenylpropane finds applications primarily in organic synthesis as an intermediate for producing other chemical compounds. Its derivatives are utilized in:

  • Polymer Chemistry: It serves as a monomer in certain polymerization processes.
  • Pharmaceuticals: Similar compounds are often explored for their potential therapeutic applications.
  • Material Science: Due to its stable structure, it may be employed in creating materials with specific thermal or mechanical properties.

Interaction studies involving 1,2-diphenylpropane mainly focus on its reactivity with nucleophiles and electrophiles in organic reactions. For instance, studies have shown that its brominated derivatives can undergo nucleophilic substitution reactions effectively when treated with strong bases or nucleophiles like sodium ethoxide . Additionally, research into its interactions with biological systems may reveal insights into how similar compounds affect cellular processes.

Several compounds share structural similarities with 1,2-diphenylpropane. The following table highlights these compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
1,3-DiphenylpropaneC15H16C_{15}H_{16}Different position of phenyl groups; exhibits different reactivity patterns compared to 1,2-diphenylpropane.
DiphenylmethaneC13H12C_{13}H_{12}Contains only one propane unit; used as a solvent and reagent in organic synthesis.
1-Bromo-1,2-diphenylpropaneC15H15BrC_{15}H_{15}BrA halogenated derivative; more reactive due to the presence of bromine; useful in elimination reactions.

Each of these compounds exhibits distinct chemical behaviors due to variations in their structure or substituents. The unique positioning of phenyl groups in 1,2-diphenylpropane impacts its reactivity and application compared to other diphenyl derivatives.

Nomenclature and Classification

Systematic Nomenclature

  • IUPAC Name: 1-phenylpropan-2-ylbenzene.
  • Alternative Names: α-Methylbibenzyl, propane-1,2-diyldibenzene, and 1,1′-(1-methyl-1,2-ethanediyl)bisbenzene.

Structural Classification

1,2-Diphenylpropane belongs to the diarylalkane family, specifically a diphenylethane derivative. Its classification hinges on:

  • Substituent Position: Phenyl groups at C1 and C2 of propane.
  • Stereochemistry: The asymmetric C2 carbon permits stereoisomerism, though literature primarily discusses the racemic form.

Key Identifiers

PropertyValueSource
SMILESCC(CC1=CC=CC=C1)C2=CC=CC=C2
InChI KeyXLWCIHPMASUXPI-UHFFFAOYSA-N
CAS Registry Number5814-85-7

Position in Organic Chemistry Framework

Synthetic Relevance

1,2-Diphenylpropane serves as a model substrate for exploring steric and electronic effects in organic reactions:

  • Grignard Reactions: Its synthesis from benzoin and methylmagnesium iodide demonstrates diastereoselectivity, adhering to the Cram chelate model.
  • Hydrogenation Studies: Catalytic hydrogenation of 1,2-diphenylpropene yields 1,2-diphenylpropane, underscoring its role in studying alkene reduction kinetics.

Structural Analysis

  • Conformational Rigidity: The phenyl groups restrict rotation around the C1-C2 bond, favoring a staggered conformation to minimize steric clash.
  • Spectroscopic Features: NMR spectra reveal distinct splitting patterns for the methyl and methylene protons, aiding structural elucidation.

Applications in Lignan Synthesis

Patent CN102060640A details its use as a precursor in lignan synthesis, where diarylpropane frameworks are critical for bioactive natural products.

Significance as a Metabolite

1,2-Diphenylpropane is identified as a microbial metabolite in biodegradation pathways. Key insights include:

  • Aromatic Hydrocarbon Degradation: Bacteria oxidize diarylalkanes like 1,2-diphenylpropane via dioxygenase enzymes, breaking phenyl rings into carboxylic acids.
  • Biochemical Intermediates: It may act as an intermediate in the metabolism of polycyclic aromatic hydrocarbons (PAHs), though specific pathways remain under investigation.

Metabolic Pathways

PathwayEnzymes InvolvedProducts Formed
Oxidative cleavageCytochrome P450 monooxygenasesDiphenolic derivatives
Side-chain oxidationDehydrogenasesBenzaldehyde analogs

1,2-Diphenylpropane typically appears as a colorless liquid or crystalline solid at room temperature, depending on ambient conditions and purity [2]. The compound exhibits a clear, transparent appearance when in liquid form and may present as white to off-white crystalline material when solidified [2]. The physical state transition between liquid and solid phases occurs within a relatively narrow temperature range due to its specific melting point characteristics.

Melting and Boiling Points

The thermal transition properties of 1,2-diphenylpropane demonstrate its moderate thermal stability. Melting point values reported in the literature range from 26-28°C, with most reliable sources citing approximately 26-28°C as the standard melting point [3] [4]. Some sources report slightly different values, including 20°C and 51°C, which may reflect variations in purity or measurement conditions [5] .

The boiling point of 1,2-diphenylpropane is consistently reported as 281-282°C at standard atmospheric pressure (760 mmHg) [3] [6]. This relatively high boiling point reflects the compound's substantial molecular weight and the presence of aromatic rings that contribute to intermolecular interactions through π-π stacking forces.

Solubility Profile

1,2-Diphenylpropane exhibits typical hydrophobic characteristics due to its aromatic hydrocarbon structure. The compound is insoluble in water due to its non-polar nature and the absence of polar functional groups [7] [2]. This hydrophobic behavior follows the fundamental principle of "like dissolves like" in chemistry, where non-polar substances show poor solubility in polar solvents.

Conversely, the compound demonstrates excellent solubility in organic solvents [2] [8]. Specifically, 1,2-diphenylpropane shows high solubility in hexane and other non-polar organic solvents [8]. This solubility pattern makes it suitable for use in organic synthesis reactions and purification processes involving non-polar solvent systems.

Density and Refractive Index

The density of 1,2-diphenylpropane is reported as 0.98 g/cm³ at standard temperature and pressure conditions [6] [9] [10]. Some sources report slightly higher values such as 0.981 g/mL and 0.992 g/mL [4], but the most consistent value across multiple reliable sources is 0.98 g/cm³.

The refractive index of 1,2-diphenylpropane ranges from 1.561 to 1.570 [3] [6], with 1.570 being the most commonly reported value . This optical property is important for identification purposes and reflects the compound's aromatic character, as aromatic compounds typically exhibit higher refractive indices compared to aliphatic hydrocarbons.

Chemical Reactivity Patterns

1,2-Diphenylpropane participates in various chemical reactions typical of aromatic hydrocarbons and alkyl-substituted benzene derivatives. The compound can undergo oxidation reactions under specific conditions, leading to the formation of various derivatives including alcohols and ketones [5]. These oxidation processes typically require strong oxidizing agents and elevated temperatures.

The compound serves as a precursor in elimination reactions, particularly in the formation of 1,2-diphenylpropene through dehydrohalogenation processes . When 1-bromo-1,2-diphenylpropane derivatives undergo elimination reactions with strong bases like sodium ethoxide, they produce the corresponding alkene products with high stereoselectivity .

Electrophilic aromatic substitution reactions are also possible with 1,2-diphenylpropane, where the benzene rings can undergo substitution reactions with appropriate electrophiles in the presence of Lewis acid catalysts [2]. The compound's aromatic rings provide sites for nitration, halogenation, and other substitution reactions common to aromatic systems.

XLogP3

4.5

Boiling Point

280.5 °C

Melting Point

52.0 °C

Other CAS

5814-85-7

Wikipedia

1,1'-(propane-1,2-diyl)dibenzene

Dates

Last modified: 02-18-2024

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